molecular formula C22H27NO2S B5203763 {4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol

{4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol

Cat. No. B5203763
M. Wt: 369.5 g/mol
InChI Key: KSNAAJZRJGBHTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol, also known as PET or PET-methanol, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has been found to have various biochemical and physiological effects.

Mechanism of Action

{4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol acts as a dopamine transporter inhibitor by binding to the transporter and blocking the reuptake of dopamine. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can have various biochemical and physiological effects. {4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol has also been found to have an affinity for certain cancer cells, which may be due to its ability to bind to specific receptors on these cells.
Biochemical and Physiological Effects:
{4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol has been found to have various biochemical and physiological effects. In the brain, {4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol can lead to an increase in dopamine levels, which can affect mood, motivation, and reward processing. {4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol has also been found to have analgesic effects and can reduce pain sensation in animal models. In cancer cells, {4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol can induce apoptosis and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

{4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol has several advantages for lab experiments. It is a highly specific and selective compound that can be used to study specific biological processes. {4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol is also relatively easy to synthesize and can be produced in large quantities. However, {4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol has some limitations as well. It is a relatively new compound, and its long-term effects are not yet known. {4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol also requires specialized equipment for imaging and analysis, which can be expensive.

Future Directions

There are several future directions for research on {4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol. One area of research is the development of {4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol-based therapies for neurological disorders and cancer. {4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol can be used to selectively target specific cells and can be used to develop new therapies that are more effective and have fewer side effects. Another area of research is the development of new {4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol analogs that have improved properties such as increased selectivity and potency. Finally, {4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol can be used to study the mechanisms of drug resistance in cancer cells and to develop new therapies that can overcome this resistance.

Synthesis Methods

The synthesis of {4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol involves the reaction of 1-(phenylthio)acetyl-4-piperidinone with 2-phenylethanol in the presence of a reducing agent such as sodium borohydride. The reaction yields {4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol-methanol, which can be further purified using column chromatography. This synthesis method has been optimized and has been shown to produce high yields of {4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol with high purity.

Scientific Research Applications

{4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol has been studied extensively for its potential applications in scientific research. One of the most promising applications is in the field of neuroscience. {4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol has been found to have an affinity for the dopamine transporter, which plays a crucial role in the regulation of dopamine levels in the brain. {4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol can be used to study the function of the dopamine transporter and its role in various neurological disorders such as Parkinson's disease and addiction.
{4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol has also been studied for its potential applications in cancer research. {4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol has been found to have an affinity for certain cancer cells and can be used to selectively target these cells for imaging and therapy. {4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol can also be used to study the mechanisms of drug resistance in cancer cells and to develop new therapies for cancer.

properties

IUPAC Name

1-[4-(hydroxymethyl)-4-(2-phenylethyl)piperidin-1-yl]-2-phenylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2S/c24-18-22(12-11-19-7-3-1-4-8-19)13-15-23(16-14-22)21(25)17-26-20-9-5-2-6-10-20/h1-10,24H,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNAAJZRJGBHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CCC2=CC=CC=C2)CO)C(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-(2-Phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.